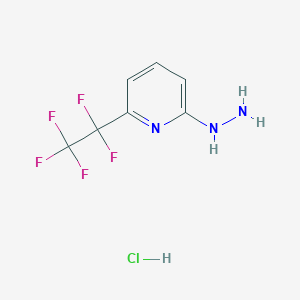
2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other fluorinated compounds . In biology, it has been studied for its potential role in enzyme function analysis and as a probe for detecting heavy metals in environmental and biological samples . In medicine, it may have therapeutic applications due to its interaction with specific molecular targets . In industry, it is used in water treatment technologies and the development of dual sensing probes .
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the active site components of enzymes such as Lysyl Oxidase-like 2, which is critical for understanding the enzyme’s mechanism and potential therapeutic applications . The compound’s unique reactivity and selectivity allow it to exert its effects through various molecular pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride stands out due to its high fluorine content and unique reactivity . Similar compounds include 2-hydrazinyl-6-(1,2,2,2-tetrafluoroethyl)pyridine hydrochloride, which has one less fluorine atom, and 2-hydrazinopyridine , which lacks the pentafluoroethyl group. These differences in structure contribute to variations in their chemical properties and applications .
Biological Activity
2-Hydrazinyl-6-(1,1,2,2,2-pentafluoroethyl)pyridine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H7ClF5N4
- Molecular Weight : 263.5956 g/mol
- CAS Number : 1246466-47-6
- SMILES Notation : NNc1cccc(n1)C(C(F)(F)F)(F)F.Cl
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| LogP | 3.81340 |
Research indicates that compounds similar to 2-hydrazinyl derivatives can exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against certain diseases.
- Antimicrobial Properties : Some studies have demonstrated that hydrazine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
Therapeutic Applications
- Anticancer Activity : Preliminary studies have suggested that hydrazinyl compounds can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
- Antibacterial Effects : Research has shown that hydrazinyl compounds can inhibit the growth of various bacterial strains, potentially offering new avenues for antibiotic development.
- Agricultural Uses : As indicated in patent literature, similar pyridine compounds have been proposed as fungicides and pest control agents due to their biological activity against plant pathogens .
In Vitro Studies
A study evaluated the cytotoxic effects of various hydrazinyl compounds on cancer cell lines. The results indicated that 2-hydrazinyl derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting potential for further development as anticancer agents .
In Vivo Studies
In animal models, hydrazinyl compounds demonstrated promising results in reducing tumor growth and enhancing survival rates compared to controls. These findings support the need for further investigation into their mechanisms and efficacy in clinical settings .
Comparative Analysis
The following table summarizes some biological activities reported for related hydrazinyl compounds:
Properties
Molecular Formula |
C7H7ClF5N3 |
|---|---|
Molecular Weight |
263.59 g/mol |
IUPAC Name |
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F5N3.ClH/c8-6(9,7(10,11)12)4-2-1-3-5(14-4)15-13;/h1-3H,13H2,(H,14,15);1H |
InChI Key |
ZKPSJKYXPRFMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C(C(F)(F)F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















